![molecular formula C14H18N4OS B6353390 1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1029718-80-6](/img/structure/B6353390.png)
1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine” is a complex organic molecule. It is related to the class of compounds known as phenylpyrazoles . It’s used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds involves reactions of equimolar equivalents of certain precursors in boiling ethanol under acidic conditions . The yield of these reactions can be quite high, reaching up to 88% . The synthetic procedures of related triazoles through click chemistry are simple and high yielding to produce many substituted derivatives .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The reaction of equimolar equivalents of certain precursors in boiling ethanol (EtOH) for 4 h in the presence of concentrated hydrochloric acid (HCl) produced a related compound with 88% yield .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques such as NMR spectroscopy and single-crystal X-ray diffraction . The properties were theoretically and experimentally studied and results show good agreement .Aplicaciones Científicas De Investigación
Anticancer Activity
The structural motif of thiadiazole and piperazine is often explored for its potential anticancer properties. The presence of a 1,2,4-thiadiazole ring has been associated with the inhibition of various biological targets relevant to cancer, such as telomerase activity, histone deacetylase (HDAC), thymidylate synthase, and thymidine phosphorylase enzymes . These targets are crucial in the proliferation of cancer cells, and their inhibition can lead to the development of new anticancer drugs.
Antiviral Applications
Apart from anti-HIV effects, the compound’s structure is conducive to antiviral activity against other viruses. This includes potential efficacy against the tobacco mosaic virus, where derivatives of thiadiazole have been used as antiviral agents .
Antioxidant Properties
Derivatives of thiadiazole have been identified as potent antioxidants. They can act as radical scavengers, protecting cells from oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and aging .
Enzyme Inhibition
The compound’s structure allows it to act as an inhibitor for various enzymes that are involved in disease processes. This includes enzymes like thymidylate synthase, which is a target for anticancer drugs, and thymidine phosphorylase, which is involved in pathological conditions like inflammation and cancer .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-19-12-4-2-11(3-5-12)10-13-16-14(20-17-13)18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVDPMLMJBYDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NSC(=N2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



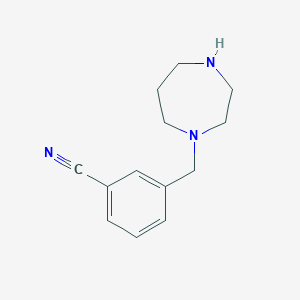
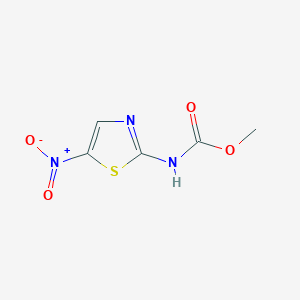
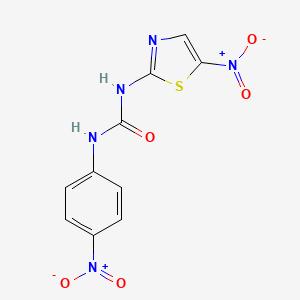
![1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353342.png)
![4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353346.png)
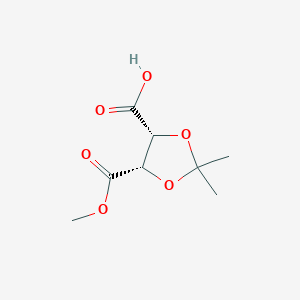

![4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353363.png)
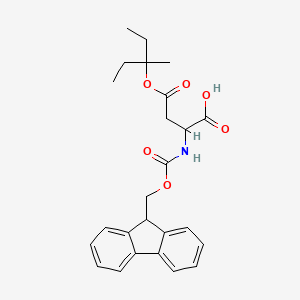

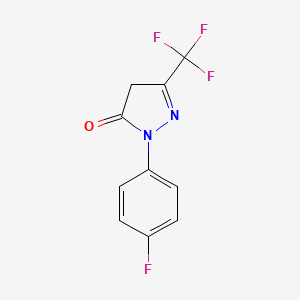
![4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353383.png)